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Compound of Interest

Compound Name: Clopidogrel Impurity 7

CAS No.: 444728-13-6

Cat. No.: B601373 Get Quote

Executive Summary
Clopidogrel Impurity 7 (CAS 444728-13-6) is a critical process-related impurity and

degradation product identified in the synthesis and stability profiling of Clopidogrel Bisulfate.

Chemically defined as a sulfonic acid adduct, it represents a significant deviation from the

parent API's lipophilicity and solubility profile due to the introduction of a polar sulfonate moiety.

Unlike common hydrolytic impurities (e.g., Impurity A, the carboxylic acid metabolite), Impurity 7

typically arises from nucleophilic addition of sulfur species (such as bisulfite or sulfuric acid

residues) across the thiophene double bond or via oxidative sulfonation pathways. Its control is

mandatory under ICH Q3A/B guidelines due to its potential impact on drug potency and

stability.

Chemical Identity & Molecular Characteristics
The following data constitutes the definitive identity card for Impurity 7, distinguishing it from

pharmacopoeial impurities A, B, and C.

Core Molecular Data
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Parameter Specification

Common Name Clopidogrel Impurity 7

Chemical Name (IUPAC)

5-[1-(2-chlorophenyl)-2-methoxy-2-

oxoethyl]-3a,4,5,6,7,7a-hexahydrothieno[3,2-

c]pyridine-3-sulfonic acid

CAS Registry Number 444728-13-6

Molecular Formula C₁₆H₁₈ClNO₅S₂

Exact Mass 403.0315 Da

Molecular Weight 403.88 g/mol

Structural Class Thienopyridine Sulfonic Acid Derivative

Appearance Off-white to pale yellow solid (hygroscopic)

Solubility

High solubility in polar solvents (MeOH, Water,

DMSO) due to the sulfonic acid group; low

solubility in non-polar solvents (Hexane).[1][2][3]

[4][5]

Structural Analysis
The transition from Clopidogrel (Parent) to Impurity 7 involves a specific mass shift of +82 Da

(approximate), corresponding to the addition of H₂SO₃ (Sulfurous acid equivalent).

Parent Structure: 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core (aromatic thiophene ring).

Impurity 7 Structure: 3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine core.[1]

Key Feature: The loss of aromaticity in the thiophene ring suggests a 1,2-addition of a

sulfonic group across the C2=C3 double bond.

Formation Mechanism & Origin
Impurity 7 is rarely a metabolic product in vivo; it is primarily a Process Impurity or Stress

Degradation Product.
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Mechanistic Pathway
The formation is driven by the interaction of the electron-rich thiophene ring with sulfur-based

electrophiles or nucleophiles under acidic conditions.

Bisulfite Addition (Most Likely): If sodium bisulfite (NaHSO₃) is used as an antioxidant or

quenching agent during the workup of Clopidogrel, the bisulfite ion can attack the C2 or C3

position of the thiophene ring, followed by protonation, leading to the saturated sulfonic acid

adduct.

Oxidative Sulfonation: Reaction with chlorosulfonic acid or residual sulfuric acid under

oxidative stress.

Visualization of Pathway
The following diagram illustrates the structural divergence from Clopidogrel to Impurity 7.
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Figure 1: Formation pathway of Clopidogrel Impurity 7 via sulfur-addition, contrasting with the

hydrolytic pathway of Impurity A.

Analytical Characterization Strategy
Detecting Impurity 7 requires specific attention to its polarity. Unlike the parent drug, the

sulfonic acid group makes Impurity 7 highly polar, causing it to elute very early (near the void

volume) in standard Reverse Phase (RP) HPLC methods designed for Clopidogrel.

HPLC Method Parameters (Recommended)
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To retain and separate Impurity 7, an ion-pairing agent or a polar-embedded column is

required.

Component Protocol Specification

Column
C18 Polar Embedded (e.g., Waters

SymmetryShield RP18) or Phenyl-Hexyl

Mobile Phase A 0.1% Formic Acid in Water (pH 2.5)

Mobile Phase B Acetonitrile : Methanol (50:50)

Gradient
Initial hold at 5% B (to retain polar Impurity 7),

then ramp to 90% B.

Detection
UV at 220 nm (Sulfonic acid absorption is weak;

rely on the chlorophenyl chromophore).

Retention Time
Impurity 7 will elute significantly earlier (RRT

~0.2 - 0.4) than Clopidogrel.[3][6]

Mass Spectrometry (LC-MS/MS) Identification
Ionization Mode: Electrospray Ionization (ESI)[5]

Polarity:Negative Mode (ESI-) is preferred for sulfonic acids (

), although Positive Mode (ESI+) may detect the protonated amine.

Diagnostic Ions (ESI+):

Fragment

(Loss of

or

, reverting to Clopidogrel-like core).

Fragment
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(Chlorobenzyl carbocation).

Regulatory & Safety Implications
Classification: Impurity 7 is considered a structural alert in some contexts due to the sulfonic

acid moiety, but it is primarily controlled as a standard organic impurity.

Limits: Under ICH Q3B(R2), impurities >0.10% must be identified and characterized.

Toxicity: While sulfonic acids are generally rapidly excreted, the specific reactivity of the

reduced thiophene ring warrants Ames testing if levels exceed qualification thresholds.

References
European Pharmacopoeia (Ph. Eur.). Clopidogrel Hydrogen Sulfate Monograph
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U.S. Pharmacopeia (USP).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b601373#molecular-weight-and-formula-of-
clopidogrel-impurity-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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